molecular formula C13H13FN6O B045892 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 81886-51-3

2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B045892
CAS RN: 81886-51-3
M. Wt: 288.28 g/mol
InChI Key: HUEOBFHUKGPCHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves multi-step chemical processes. Notably, derivatives have been synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone through propargylation followed by click reactions. This method showcases the adaptability of the fluoro-phenyl and triazolyl moieties in creating compounds with potential antimicrobial activity (Nagamani et al., 2018). Additionally, germanium analogs of agricultural fungicides have been synthesized, illustrating the compound's role in bioisosteric studies and fungicidal properties (Tacke et al., 1992).

Molecular Structure Analysis

Structural characterization of triazol derivatives reveals key insights into their molecular architecture. X-ray diffraction analyses of 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives have shown the presence of O–H···N hydrogen bonds and C–H···N interactions, promoting the formation of infinite chains within the crystal network. These interactions are crucial for understanding the compound's solid-state behavior and molecular stability (Zambrano-Huerta et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives towards various reagents and conditions has been explored in different studies. For instance, the compound's analogs have shown significant antifungal activities against various strains, indicating the potential of triazol derivatives in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Scientific Research Applications

  • It has potential applications in the study of Si/Ge bioisosterism (Tacke et al., 1993).

  • New bis-1,2,4-triazole derivatives, including this compound, are useful in the synthesis of new compounds for scientific research (Bekircan & Bektaş, 2006).

  • It is a high-affinity, orally active, h-NK(1) receptor antagonist with potential clinical efficacy (Harrison et al., 2001).

  • The compound has shown antifungal activity comparable to fluconazole, making it useful in anti-yeast research (Valdez-Arcos et al., 2021).

  • Its derivatives exhibit high activity against Candida spp. strains and low toxicity, positioning them as potential antifungal compounds (Zambrano-Huerta et al., 2019).

  • Synthesized compounds of this nature are soluble in organic solvents and insoluble in water, suggesting potential medical applications (Bihdan & Parchenko, 2018).

  • Derivatives of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol demonstrated excellent antifungal activities against common pathogens, exceeding the performance of commercial fungicides (Yu et al., 2009).

  • [4-18F]fluconazole, related to this compound, is used to measure the pharmacokinetics of fluconazole in animals through radioactivity measurements and PET (Livni et al., 1992).

  • Fluconazole, a similar agent, is a broad-spectrum antifungal agent used for treating various fungal infections (Richardson et al., 1990).

  • It has also been used in studies related to metabolization in animals, indicating its relevance in veterinary pharmacology (Anderson et al., 1999).

Safety And Hazards

The safety of similar triazole derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of triazole derivatives could involve further exploration of their anticancer properties and their potential as antiviral and anti-infective drugs . More studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical trials.

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEOBFHUKGPCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002283
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

CAS RN

81886-51-3
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Mittapelli, SD Arikatla, S Mulukutla - researchgate.net
In the synthesis of Fluconazole in bulk, various impurities are formed. Present work details the isolation/synthesis and characterization of isomer impurity, triazole impurity and desfluoro …
Number of citations: 0 www.researchgate.net
CN Njoku, TU Maduoma, W Emori, RE Odey… - Pigment & Resin …, 2023 - emerald.com
Purpose Corrosion is a major concern for many industries that use metals as structural or functional materials, and the use of corrosion inhibitors is a widely accepted strategy to protect …
Number of citations: 0 www.emerald.com
R Sulfadoxine - WHO Drug Information, 2012 - search.proquest.com
B. Carry out the test as described under 1. 14.1 Thin-layer chromatography, using silica gel R6 as the coating substance and a mixture of 80 volumes of dichloromethane R, 20 volumes …
Number of citations: 0 search.proquest.com
JA Castillo, N Afanasjeva - Biomédica, 2023 - scielo.org.co
Objetivo. Validar una metodología para la cuantificación simultánea del fluconazol (materia prima) y sus impurezas orgánicas mediante cromatografía líquida de alta resolución con …
Number of citations: 6 www.scielo.org.co
RP Mamani Gutierrez - repositorio.umsa.bo
La revisión bibliográfica del Fluconazol con respecto a sus características físicas, químicas, métodos analíticos, etc., fue de utilidad para determinar las condiciones cromatográficas …
Number of citations: 0 repositorio.umsa.bo

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